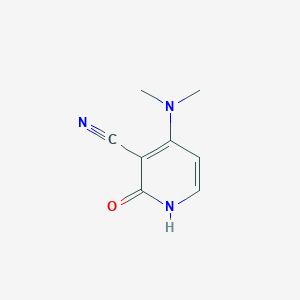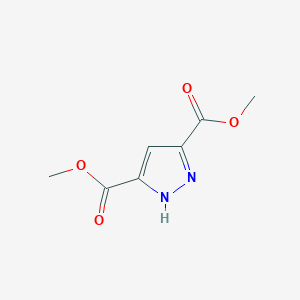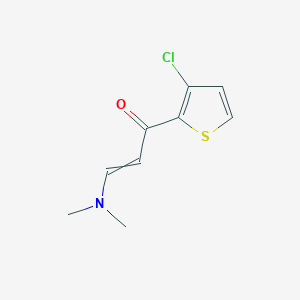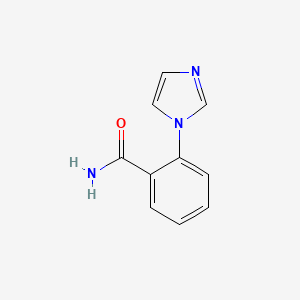
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Molecular Structure Analysis
The structure of DMAP was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G(d) basis set .
Chemical Reactions Analysis
In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .
Aplicaciones Científicas De Investigación
Esterification Catalyst
- Application Summary : DMAP is used as a nucleophilic catalyst for esterifications with anhydrides .
- Methods of Application : DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. The alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .
- Results : The reaction leads to the formation of esters .
Baylis-Hillman Reaction Catalyst
- Application Summary : DMAP is used as a catalyst in the Baylis-Hillman reaction .
- Methods of Application : The Baylis-Hillman reaction is a carbon-carbon bond forming reaction that forms a new β-substituted α,β-unsaturated carbonyl compound .
- Results : The reaction leads to the formation of a new β-substituted α,β-unsaturated carbonyl compound .
Synthesis of Isoxazolone-Type Heterocycles
- Application Summary : Catalysts based on silver nanoparticles are used in the synthesis of isoxazolone-type heterocycles .
- Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .
- Results : All the catalysts had yields up to 60%. However, the Ag–CeO2 catalyst showed a yield that goes to 94% .
Temperature-Sensitive Protonation
- Application Summary : DMAP and related structures have been found to exhibit unusual temperature-sensitive protonation behavior, which is of interest in the development of stimuli-responsive and temperature-responsive smart materials .
- Methods of Application : The study involved observing the protonation degree of DMAP derivatives at different temperatures .
- Results : The study found a significant impact of temperature on the protonation degree of DMAP derivatives .
Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
- Application Summary : DMAP can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .
- Methods of Application : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of DMAP .
- Results : The reaction leads to the formation of 3,5-disubstituted 2,6-dicyanoaniline .
Synthesis of Isoxazolone-Type Heterocycles
- Application Summary : Catalysts based on silver nanoparticles, including DMAP, are used in the synthesis of isoxazolone-type heterocycles .
- Methods of Application : The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .
- Results : All the catalysts had yields up to 60%. However, the Ag–CeO2 catalyst showed a yield that goes to 94% .
Acylation of Alcohols
- Application Summary : DMAP can be used as a catalyst for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
- Methods of Application : The synthesis involves the reaction of alcohols with acid anhydrides in the presence of DMAP .
- Results : The reaction leads to the formation of corresponding esters .
Steglich Rearrangement
- Application Summary : DMAP is used as a catalyst in the Steglich rearrangement .
- Methods of Application : The Steglich rearrangement is a rearrangement reaction of O-acylated azlactones to α-acylamino ketones .
- Results : The reaction leads to the formation of α-acylamino ketones .
Staudinger Synthesis of β-lactams
Safety And Hazards
Propiedades
IUPAC Name |
4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCZCBPPRBHVIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363393 |
Source


|
| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
62321-91-9 |
Source


|
| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)



![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)


![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
